molecular formula C26H33N3O3 B2920383 N-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034272-81-4

N-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2920383
CAS No.: 2034272-81-4
M. Wt: 435.568
InChI Key: MAJANBZNVUBIIT-UHFFFAOYSA-N
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Description

N-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetically derived chemical probe featuring a complex architecture centered on a piperidine core. Compounds containing the piperidine scaffold are of significant interest in medicinal chemistry and chemical biology for their versatile interactions with biological systems. Piperidine derivatives are frequently explored as modulators of G-protein-coupled receptors (GPCRs), a therapeutically important protein family . The structural complexity of this compound, which integrates piperidine, pyrrolidine, and benzamide motifs, suggests potential for use in developing structure-activity relationships (SAR) for various biological targets. Researchers may utilize this molecule as a key intermediate in organic synthesis or as a lead compound in drug discovery programs aimed at neurological disorders or oncology. Its design offers a multifaceted platform for investigating novel pharmacological mechanisms. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-oxo-2-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c30-25(18-27-26(31)22-10-5-2-6-11-22)28-16-13-23(14-17-28)29-15-7-12-24(29)20-32-19-21-8-3-1-4-9-21/h1-6,8-11,23-24H,7,12-20H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJANBZNVUBIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison with Similar Compounds
Compound Name / ID Key Substituents/Modifications Biological Activity Molecular Weight (g/mol) References
N-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide (Target Compound) Benzamide core, pyrrolidin-1-yl with benzyloxy-methyl, piperidin-1-yl linkage Not explicitly reported (inferred: potential antimicrobial/CNS activity) ~480 (estimated)
JSPA0658 [(S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide] Fluorinated benzamide, pyrrolidin-1-yl with 3,5-dimethylphenyl substituent κ-opioid receptor antagonist; short duration of action 407.45
(S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide Trifluoromethyl benzamide, pyrrolidin-1-yl linked to pyrimidine-pyridine hybrid Not explicitly reported (structural similarity suggests kinase or CNS targeting) 603.59
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Azetidinone-benzamide hybrid with dichlorophenyl group Potent antimicrobial agent (pMICam = 1.86 µM/mL) 406.26
N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide Thiazolidinone-benzamide hybrid with hydroxybenzylidene and methoxyphenyl groups Anticancer activity (IC₅₀ = 18.59 µM against MCF7) 490.54

Key Findings from Comparative Analysis

Pharmacological Activity
  • Antimicrobial Potential: The azetidinone-benzamide hybrid (Table 1, Row 4) exhibits strong antimicrobial activity, attributed to the dichlorophenyl group enhancing membrane penetration and target binding .
  • Anticancer Activity: Thiazolidinone-benzamide derivatives (Table 1, Row 5) show moderate anticancer effects, with QSAR studies highlighting the role of electronic parameters (e.g., HOMO energy) in activity . The target compound’s piperidine-pyrrolidine linkage could modulate steric interactions with cellular targets, though empirical data are needed.
  • CNS Modulation : JSPA0658 (Table 1, Row 2) acts as a κ-opioid receptor antagonist, with its pyrrolidine and fluorinated benzamide groups critical for receptor binding . The target compound’s benzyloxy group may influence blood-brain barrier penetration, suggesting possible CNS applications.
Structural Influences on Activity
  • Heterocyclic Moieties : Piperidine and pyrrolidine rings enhance conformational flexibility and hydrogen bonding, as seen in κ-opioid antagonists () and kinase inhibitors ().
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in Table 1, Row 3) improve metabolic stability, while bulky substituents (e.g., benzyloxy-methyl in the target compound) may increase steric hindrance, affecting target selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide?

  • Methodology : A multi-step synthesis is typically employed. For example, benzyl-protected pyrrolidine intermediates can be coupled with piperidine derivatives via amidation or alkylation reactions. Evidence from similar compounds (e.g., coupling of benzamide moieties with piperidine-pyrrolidine scaffolds) suggests using O-benzyl hydroxylamine hydrochloride as a starting material under controlled anhydrous conditions . Purification often involves column chromatography and mass spectrometry validation .
  • Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for amide bond formation) and monitor steric hindrance from the benzyloxy group.

Q. How should researchers handle stability and storage of this compound?

  • Guidelines : Store in sealed, moisture-free containers at 2–8°C in a dry, ventilated environment. Avoid exposure to static electricity or open flames due to potential nitro or benzyloxy group reactivity .
  • Stability Data : While specific data for this compound is limited, analogous piperidine-benzamide derivatives show stability for ≥12 months under inert gas (e.g., argon) .

Q. What analytical techniques are critical for structural characterization?

  • Techniques :

  • X-ray crystallography to resolve torsional conformations in the pyrrolidine-piperidine core (e.g., torsion angles of 10–15° observed in similar azetidinyl-pyrrolidine derivatives) .
  • NMR spectroscopy (¹H/¹³C) to confirm benzamide and benzyloxy proton environments (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.5 ppm for methylene groups) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (±0.001 Da tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

  • Case Study : If conflicting activity data arise (e.g., receptor binding vs. cellular assays), perform orthogonal assays:

  • Surface Plasmon Resonance (SPR) to measure direct binding affinity.
  • Functional assays (e.g., cAMP inhibition for GPCR targets) to confirm downstream effects .
    • Data Interpretation : Adjust for stereochemical influences; the benzyloxy-methyl group may adopt multiple conformations, altering receptor interactions .

Q. What strategies optimize in vitro assays for evaluating target engagement?

  • Assay Design :

  • Use fluorescent probes (e.g., BODIPY-labeled analogs) to track cellular uptake via confocal microscopy.
  • Employ competitive binding assays with known ligands (e.g., histamine H1/H4 receptor antagonists) to quantify IC50 values .
    • Troubleshooting : Account for solubility issues by using DMSO stocks ≤0.1% and validate with dynamic light scattering (DLS) .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

  • SAR Modifications :

  • Table 1 : Analog Modifications and Effects
ModificationBiological EffectReference
Replace benzyloxy with methoxyReduced off-target kinase binding
Introduce fluorine at phenylEnhanced metabolic stability (t1/2 ↑30%)
  • Computational Tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with piperidine-binding pockets .

Q. What are the challenges in crystallizing this compound for structural studies?

  • Crystallization Tips :

  • Use slow vapor diffusion with ethanol/water (7:3) to obtain monoclinic crystals (space group P21/n).
  • Address polymorphism by screening 10–20 solvent systems .
    • Data Collection : Synchrotron radiation (λ = 0.71073 Å) improves resolution for weak C–H⋯O hydrogen bonds (<3.0 Å) .

Methodological Best Practices

  • Safety Protocols : Always conduct hazard analyses (e.g., NFPA ratings) before scaling reactions .
  • Data Reproducibility : Share raw crystallographic data (e.g., CIF files) via repositories like the Cambridge Structural Database .

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